molecular formula C6H6N2O4S B3173687 5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid CAS No. 949034-65-5

5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B3173687
CAS No.: 949034-65-5
M. Wt: 202.19 g/mol
InChI Key: WOCPXJNFAGSZGW-UHFFFAOYSA-N
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Description

5,5-Dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound featuring a fused thienopyrazole core with two ketone groups at the 5-position. Its molecular formula is C₆H₄N₂O₄S, with a molecular weight of 200.18 g/mol. This structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzymes or receptors sensitive to heteroatom-rich scaffolds .

Properties

IUPAC Name

5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c9-6(10)5-3-1-13(11,12)2-4(3)7-8-5/h1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCPXJNFAGSZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)NN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno-pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound exhibits promising biological activities that make it a candidate for drug development. Research indicates its potential as an inhibitor for various enzymes and receptors, including histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. The inhibition of HDAC3 has been linked to altered gene expression and reduced cell proliferation, making it a target for cancer therapeutics .

Case Studies

  • Cancer Research : A study demonstrated that derivatives of thieno[3,4-c]pyrazole compounds showed significant cytotoxicity against cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of histone acetylation.
  • Neuroprotective Effects : Another investigation revealed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease treatments.

Agricultural Chemistry

Pesticide Development
5,5-Dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid has been explored for its potential use in agrochemicals. Its unique structure may contribute to the development of novel pesticides with enhanced efficacy against pests while minimizing environmental impact.

Case Studies

  • Insecticide Efficacy : Research has shown that certain derivatives of this compound exhibit insecticidal properties against common agricultural pests. Field trials indicated effective control of pest populations with lower toxicity to beneficial insects compared to conventional pesticides .

Material Science

Polymer Synthesis
The compound's reactive functional groups allow it to be utilized in the synthesis of polymers and advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Studies

  • Composite Materials : A study focused on integrating thieno[3,4-c]pyrazole derivatives into polymer composites demonstrated improved tensile strength and thermal resistance compared to standard materials. This advancement could lead to applications in aerospace and automotive industries where material performance is critical .

Analytical Chemistry

Chemical Analysis Techniques
this compound serves as a standard reference compound in analytical chemistry for developing methods to quantify related substances in complex mixtures.

Case Studies

  • Chromatography Applications : The compound has been employed as a calibration standard in high-performance liquid chromatography (HPLC) methods aimed at detecting similar pyrazole derivatives in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptors (EGFRs), which are involved in the proliferation of cancer cells . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell growth and division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous heterocycles are critical for understanding its applications. Below is a comparative analysis with key analogs:

Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Functional Groups
5,5-Dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid C₆H₄N₂O₄S 5,5-dioxo, 3-carboxylic acid Carboxylic acid, ketones
4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid (CAS: 912635-73-5) C₆H₆N₂O₂S No dioxo groups Carboxylic acid
4,5-Dihydro-1H-thieno[2',3':2,3]thiepin[4,5-c]pyrazole-3-carboxylic acid C₉H₈N₂O₂S₂ Thiepine ring (additional sulfur) Carboxylic acid, thioether
Pyrazole-3-carboxylic acid, 1-(3-chloro-2-cyanophenyl)-5-methyl-ethyl ester C₁₄H₁₃ClN₄O₂ Chlorophenyl, cyano, ester groups Ester, nitrile, halogen

Physicochemical Properties

Property Target Compound 4,6-Dihydro Analog Thiepine Derivative
Melting Point Not reported (predicted >200°C) 166–167°C 166.0–167°C
Solubility High in polar solvents (due to dioxo and -COOH groups) Moderate (limited by -COOH) Low (thioether reduces polarity)
Stability Oxidatively stable due to dioxo groups Prone to oxidation Stable under acidic conditions

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis is more complex than its dihydro analog due to oxidation steps, but it offers superior reactivity for downstream derivatization .
  • Drug Design : Compared to esterified pyrazole-3-carboxylic acids (), the target compound’s free carboxylic acid group enables salt formation, improving bioavailability in APIs .
  • Safety Profile : Handling precautions for the target compound align with those for 4,6-dihydro analogs (e.g., avoiding heat and moisture), but its dioxo groups may necessitate stricter oxidation controls .

Data Tables

Table 1: Key Structural Comparisons

Feature Target Compound 4,6-Dihydro Analog Thiepine Derivative
Fused Ring System Thieno[3,4-c]pyrazole Thieno[3,4-c]pyrazole Thieno[2',3':2,3]thiepine
Functional Groups -COOH, 5,5-dioxo -COOH -COOH, thioether
Molecular Weight 200.18 g/mol 170.19 g/mol 242.31 g/mol

Biological Activity

5,5-Dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents and conditions. The compound features a thieno[3,4-c]pyrazole structure which is known for its potential pharmacological properties.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C7H6N2O4S
  • Molecular Weight : 218.20 g/mol

Biological Activity

This compound exhibits a range of biological activities which can be categorized into several key areas:

1. Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds possess significant anti-inflammatory properties. For example, compounds with similar structures to 5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various assays. In a study involving carrageenan-induced paw edema in mice, certain pyrazole derivatives exhibited up to 84% inhibition compared to standard anti-inflammatory drugs like diclofenac .

2. Enzyme Inhibition

The compound has been reported to interact with specific enzymes:

  • Histone Deacetylase Inhibition : It may inhibit histone deacetylase 3 (HDAC3), which is crucial for regulating gene expression and cell proliferation. This interaction suggests potential applications in cancer therapy.
  • Nitric Oxide Synthase Inhibition : Some derivatives have shown selectivity as inhibitors for neuronal nitric oxide synthase (nNOS), indicating potential neuroprotective effects .

3. Antimicrobial Activity

The thieno[3,4-c]pyrazole framework has been associated with antimicrobial properties against various bacterial strains. Compounds derived from this structure have been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to 5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole:

StudyFindings
Sharath et al. (2014)Synthesized pyrazole derivatives exhibiting ≥84% inhibition of inflammation in animal models compared to standard drugs .
Bekhit et al. (2013)Reported novel pyrazole derivatives with high activity against monoamine oxidase B (MAO-B), indicating potential for treating neurodegenerative diseases .
Chovatia et al. (2013)Evaluated pyrazole derivatives for anti-tubercular activity; some compounds showed significant inhibition against Mycobacterium tuberculosis strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid
Reactant of Route 2
5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid

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